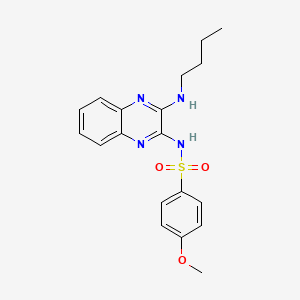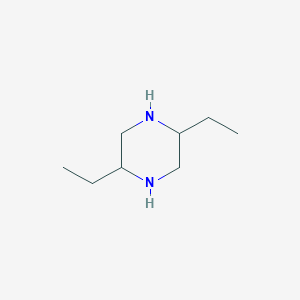
4-Chloro-6-(1-piperidinyl)-1,3,5-triazin-2-ylamine
Overview
Description
“4-Chloro-6-(1-piperidinyl)-1,3,5-triazin-2-ylamine” is a chemical compound that is used in laboratory chemicals . It is also known as "4-Chloro-6-(1-piperidinyl)pyrimidine" . The molecular formula of this compound is C9H12ClN3 .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, it has been synthesized by the condensation of cyanuric chloride with aniline . Other methods for the synthesis of similar compounds involve the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester .Molecular Structure Analysis
The molecular structure of “this compound” has been studied using various spectroscopic techniques . The experimentally obtained spectroscopic data has been compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in detail. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Scientific Research Applications
Chromatographic Analysis
4-Chloro-6-(1-piperidinyl)-1,3,5-triazin-2-ylamine has been utilized in the development of new chiral monochloro-s-triazines (MCT) reagents. These reagents have been used for the chiral separation of protein and non-protein amino acids through reversed-phase liquid chromatographic methods. The synthesis of these reagents involves the nucleophilic displacement of chlorine atoms in the s-triazine moiety (Bhushan & Agarwal, 2011).
Antimycobacterial Activity
The compound has been incorporated in the synthesis of various s-triazines, displaying significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. This includes the synthesis of novel 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenyl amino)-s-triazines, exhibiting potency equivalent to standard drugs like ethambutol and pyrazinamide (Patel et al., 2011).
Trichomonacidal and Antimycotic Activities
Studies have shown that derivatives of this compound, such as the 2,4-dichloro derivatives, exhibit strong trichomonacidal activities against Trichomonas vaginalis and potent antimycotic activities against fungi like Trichophyton mentagrophytes. These compounds have also demonstrated anthelminthic activity towards Caenorhabditis elegans (Kreutzberger & Kochanowski, 1987).
Antimicrobial Application in Textiles
In textile applications, this compound has been used in the synthesis of reactive N-halamine precursors for antimicrobial cellulose. These precursors, when attached to cotton fabrics, demonstrate effective antimicrobial properties against bacteria like S. aureus and E. coli O157:H7 (Jiang et al., 2014).
Synthesis of Antimicrobial Agents
The compound has also been involved in the synthesis of novel antimicrobial agents, particularly against various bacteria and fungi. Compounds like 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides have shown significant antimicrobial activity (Desai, Makwana, & Senta, 2016).
Anticancer Activities
Research has also explored the use of this compound in the synthesis of novel Mannich bases, with studies conducted on their anticancer activities against prostate cancer cells (Demirci & Demirbas, 2019).
Synthesis of Antifungal Agents
The compound is instrumental in the synthesis of new antifungal agents, such as 2-(4-nitrobenzothiazol-2′-ylamino)-4-(2-chloro-4-trifluoromethylanilino)-6-(substituted thioureido)-1,3,5-triazines. These compounds have shown promising antifungal activities (Sareen et al., 2007).
Ligand Synthesis in Chemistry
The compound has been used in the synthesis of large 1,3,5-triazine-based ligands for coordinating transition metal ions, contributing to the field of coordination chemistry (Peppel & Köckerling, 2009).
Safety and Hazards
Future Directions
The future directions for the study of “4-Chloro-6-(1-piperidinyl)-1,3,5-triazin-2-ylamine” could include further investigation of its biological activity and potential therapeutic applications, given the wide range of biological activity exhibited by similar compounds . Additionally, further studies could explore the synthesis of new derivatives of this compound and their potential applications .
properties
IUPAC Name |
4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN5/c9-6-11-7(10)13-8(12-6)14-4-2-1-3-5-14/h1-5H2,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKXZXBFMYYZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2,2-Diphenylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2443566.png)
![3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2443567.png)
![N-cyclohexyl-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2443568.png)


![N-(2,3-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2443571.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2443577.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2443582.png)
![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B2443583.png)
